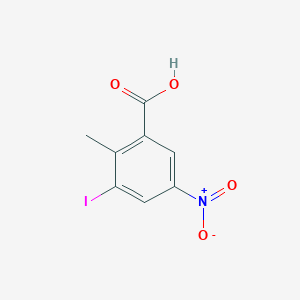

3-Iodo-2-methyl-5-nitrobenzoic acid

Vue d'ensemble

Description

3-Iodo-2-methyl-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6INO4 and its molecular weight is 307.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The specific target of a compound depends on its structure and functional groups. Compounds with nitro groups (like nitrobenzoic acid) are often used in the synthesis of pharmaceuticals due to their reactivity .

Mode of Action

The mode of action would depend on the specific target of the compound. Nitro groups are electron-withdrawing, which can influence the compound’s reactivity .

Activité Biologique

3-Iodo-2-methyl-5-nitrobenzoic acid is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its interactions with biological molecules, pharmacological potential, and relevant research findings.

Structural Characteristics

This compound is characterized by the presence of iodine and nitro groups on a benzoic acid framework, which contributes to its reactivity and biological interactions. The molecular formula is . Its structure can be compared with similar compounds to highlight its unique features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₈H₇I N O₄ | Contains iodine and nitro groups |

| 2-Iodo-5-nitrobenzoic acid | C₇H₄I N O₄ | Lacks methyl group; simpler structure |

| 2-Methyl-5-nitrobenzoic acid | C₈H₉N O₂ | No iodine; retains methyl and nitro groups |

| 4-Iodo-2-methylbenzoic acid | C₈H₉I O₂ | Iodine at a different position |

The presence of both iodine and nitro groups enhances its potential for reactivity with biological targets, such as proteins and nucleic acids, which may lead to modifications that alter biological functions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. The compound's ability to interact with microbial cell membranes or intracellular targets suggests a mechanism that could inhibit growth or induce cell death in various pathogens. For instance, studies have shown that derivatives of nitrobenzoic acids can possess significant antibacterial properties .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, likely through the generation of reactive oxygen species (ROS) or by interfering with cellular signaling pathways. The mechanism of action may involve the nitro group undergoing bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Protein Interaction : The compound can modify proteins through electrophilic reactions, potentially altering their function.

- Nucleic Acid Interaction : Nitro compounds are known to interact with DNA, leading to strand breaks or mutations.

- Reactive Oxygen Species Generation : The compound may induce oxidative stress within cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Antimicrobial Study : A study demonstrated that the compound inhibited the growth of several bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

- Anticancer Evaluation : Research on cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM for specific cancer types .

- Mechanistic Insights : Cyclic voltammetry studies indicated that the compound undergoes reduction processes that may contribute to its biological activity, highlighting its reactivity under physiological conditions .

Applications De Recherche Scientifique

Pharmaceutical Research

Lead Compound for Drug Development

3-Iodo-2-methyl-5-nitrobenzoic acid serves as a potential lead compound in the development of pharmaceuticals due to its significant biological activities. Its structural properties allow for interactions with biological molecules, making it a candidate for further pharmacological evaluation.

Mechanism of Action

The compound's nitro group is known to undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can result in various biological effects, including:

- Protein Modification : The compound can alter protein functions through electrophilic reactions.

- Nucleic Acid Interaction : Nitro compounds are capable of causing DNA strand breaks or mutations.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress within cells can lead to apoptosis.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity. In vitro evaluations have shown that it can induce apoptosis in cancer cell lines through mechanisms such as ROS generation and interference with signaling pathways.

Case Study Findings

| Study Type | Observations | IC50 Value |

|---|---|---|

| Antimicrobial Study | Inhibition of bacterial growth | MIC: 10-50 µg/mL |

| Anticancer Evaluation | Decreased cell viability in cancer types | ~15 µM |

Synthetic Applications

The presence of iodine in this compound enhances its utility in nucleophilic substitution reactions, making it valuable for further synthetic applications. Various synthetic routes have been documented, emphasizing its versatility as an intermediate in organic synthesis.

Synthesis Overview

Several synthesis methods have been proposed for this compound:

- Direct Iodination Method : Involves iodinating o-methylbenzoic acid using iodine/potassium persulfate.

- Diazotization-Iodination Method : A more complex route that may not be suitable for large-scale production due to lengthy processes.

Research indicates that compounds like this compound can have both beneficial and adverse effects on biological systems. Understanding these interactions is crucial for assessing their pharmacological potential and toxicity profiles.

Biological Interaction Studies

Interactions with proteins and nucleic acids are critical for determining the compound's pharmacological profile. Studies have shown:

- The potential for modifications leading to altered biological functions.

- Reactive intermediates formed during metabolism may contribute to cytotoxic effects.

Propriétés

IUPAC Name |

3-iodo-2-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO4/c1-4-6(8(11)12)2-5(10(13)14)3-7(4)9/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUHRLBOOQGPNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1I)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.